molecular formula C17H24N2O5 B11830567 (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate

Cat. No.: B11830567
M. Wt: 336.4 g/mol
InChI Key: WRNISQVOSNYVLB-HNNXBMFYSA-N
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Description

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate is a chiral amino acid derivative designed for use in advanced organic and peptide synthesis. Its structure incorporates a benzyloxycarbonyl (Cbz) group, which serves as a protecting group for the methylamino functionality, preventing unwanted side reactions during complex molecular construction . This makes it a critical building block (or synthon) for researchers developing novel bioactive peptides, protease inhibitors, and other therapeutic candidates . The compound's stereochemistry is defined as (S), ensuring high enantiomeric purity in the final products, which is essential for studying structure-activity relationships in medicinal chemistry . The methyl ester group offers a distinct reactivity profile compared to acid variants, often utilized in segment condensation strategies in peptide synthesis. This reagent is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to streamline the synthesis of complex molecules with potential applications in biochemistry and pharmacology.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoate

InChI

InChI=1S/C17H24N2O5/c1-12(2)15(16(21)23-4)18-14(20)10-19(3)17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1

InChI Key

WRNISQVOSNYVLB-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Yield and Purity

MethodAverage YieldPurityScalability
Stepwise Amide Bond63–75%>95%Moderate
SPPS52–68%>99%High
TCBOXY-Mediated82–89%98–99%Low

Advantages and Limitations

  • Stepwise Amide Bond: Suitable for small-scale synthesis but requires extensive purification.

  • SPPS: High purity and automation potential but limited to linear sequences.

  • TCBOXY-Mediated: Exceptional stereocontrol but costly reagents.

Industrial-Scale Optimization

A patent by US8039662B2 describes a methanol recycling protocol to enhance yield:

  • Initial Reaction:
    L-Valine (1 mol), methanol (6 mol), and H2SO4 (2.5 equiv) are refluxed (65°C, 2 hours).

  • Concentration and Recycling:

    • Methanol/water is evaporated under vacuum (20 mbar, 70°C).

    • Fresh methanol (50% initial volume) is added, and steps are repeated 5×.

Key Data:

CycleYield IncreaseFinal Yield
175–85%85%
599–99.5%99.2%

Analytical Validation

  • HPLC Analysis:

    • Column: C18 (4.6 × 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA.

    • Retention Time: 8.2 minutes.

  • Chiral Purity:
    Chiral HPLC (Chiralpak AD-H) confirms >99% enantiomeric excess.

Challenges and Solutions

  • Racemization: Minimized using TCBOXY or low-temperature coupling.

  • Byproduct Formation: Addressed via silica gel chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuroprotection.

Anticancer Activity

Research indicates that (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism involves the inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and non-histone proteins, which modulates gene expression related to apoptosis and cell cycle regulation.

Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a marked increase in pro-apoptotic factors, suggesting a potential therapeutic application in oncology.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's, it was found to reduce amyloid-beta-induced toxicity in neuronal cultures. This effect is attributed to the modulation of inflammatory responses and enhancement of neuronal survival pathways.

Case Study : In vitro studies showed that (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate significantly reduced neuronal cell death caused by oxidative stress, indicating its potential as a treatment for neurodegenerative disorders.

Comparative Data Table

Compound Name Biological Activity Mechanism EC50 (μM) Source
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoateAnticancerHDAC Inhibition18 ± 4
Similar Compound ANeuroprotectionAnti-inflammatory13 ± 1
Similar Compound Bβ-cell ProtectionER Stress Reduction0.1 ± 0.01

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound (51782-89-9) C₁₆H₂₂N₂O₅ 322.36 Benzyloxy carbonyl, methylamino acetamido, methylbutanoate Peptide synthesis, SAR studies
(S)-Methyl 2-(...indol-3-yl)propanoate (6410-33-9) C₂₂H₂₃N₃O₅ 409.44 Benzyloxy carbonyl, indol-3-yl, methylpropanoate Bioactive molecule research (e.g., serotonin analogs)
Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ 227.23 Trifluoroethylamino, dimethylbutanoate Synthetic intermediate in patented drug processes
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₂ClNO₂ 177.63 Cyclobutane ring, methylamino, carboxylate Constrained peptide analogs (e.g., protease inhibitors)
Key Observations:
  • Steric and Electronic Effects: The trifluoroethylamino group in the C₉H₁₆F₃NO₂ compound introduces strong electron-withdrawing effects, enhancing stability against hydrolysis compared to the benzyloxy carbonyl group in the target compound .
  • Aromatic vs. This difference influences binding affinity in receptor studies .
  • Ring Systems: The cyclobutane ring in C₇H₁₂ClNO₂ imposes conformational rigidity, making it useful for designing constrained peptides, unlike the flexible methylbutanoate chain in the target compound .

Research Findings and Data Gaps

  • Thermodynamic Properties : Boiling/melting points and solubility data are sparse, limiting direct physicochemical comparisons.

Biological Activity

Overview

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential biological applications. This compound is characterized by its molecular structure, which includes a benzyl group, an amino group, and an acetate moiety. Its synthesis typically involves multiple steps, including the protection of amino groups and esterification processes.

  • IUPAC Name : Methyl 2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
  • Molecular Formula : C14H18N2O5
  • Molecular Weight : 286.30 g/mol
  • CAS Number : 88568-95-0

The biological activity of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate may involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through various biochemical pathways, including:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Acting on receptors to modulate physiological responses.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate show promising antimicrobial properties. For example, studies on structurally related compounds have demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In related studies, compounds with similar functional groups have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the inhibition of specific signaling pathways that promote cancer cell survival has been observed with structurally analogous compounds .

Case Studies

StudyFindings
Study on Antimicrobial ActivityA related compound exhibited an IC50 value of 0.37 µM against Leishmania donovani, indicating strong potential for use in treating parasitic infections .
Anticancer ResearchCompounds with similar structures have been shown to inhibit growth in glioma cells by inducing necroptosis and autophagy .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate low cytotoxicity levels for compounds within this chemical class, making them attractive candidates for further development in pharmaceuticals .

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate?

Answer:
The synthesis typically involves sequential coupling and protection steps. Key steps include:

  • Amino Group Protection : Use benzyloxycarbonyl (Cbz) groups to protect the methylamino moiety during coupling reactions, as seen in analogous syntheses of methyl esters with Cbz-protected amines .
  • Amide Bond Formation : Activate carboxylic acid precursors (e.g., 2-(((benzyloxy)carbonyl)(methyl)amino)acetic acid) with coupling agents like HATU or DCC in anhydrous solvents (e.g., THF or DMF). highlights the use of diisopropylethylamine (DIPEA) as a base for similar amidation reactions.
  • Esterification : Methanol or methyl iodide under basic conditions can introduce the methyl ester group. Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is effective for purification .

Advanced: How can racemization be minimized during the coupling of the acetamido group?

Answer:
Racemization at the stereogenic (S)-center is a critical concern. Strategies include:

  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce base-induced epimerization .
  • Additives : Use HOBt or HOAt to suppress racemization by stabilizing active intermediates .
  • Chiral Monitoring : Employ chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy to verify enantiopurity post-synthesis. ’s NMR protocols (e.g., δ 1.18–1.23 for methyl groups) can also detect diastereomeric impurities .

Basic: What analytical techniques confirm the compound’s structural and stereochemical integrity?

Answer:

  • NMR Spectroscopy : Key signals include the methyl ester (δ ~3.79 ppm, singlet) and Cbz-protected amine protons (δ ~7.3–7.5 ppm, aromatic). ’s ¹H-NMR data (e.g., δ 9.00 for NH protons in DMSO-d₆) provides a reference for validating amine environments .
  • LCMS : Confirm molecular weight (expected [M+H]+: ~349.3 g/mol) and purity (>95%). and report retention times under reverse-phase conditions .
  • Optical Rotation : Compare [α]D values with literature to ensure enantiomeric excess .

Advanced: How can researchers troubleshoot discrepancies in NMR data between synthetic batches?

Answer:

  • Impurity Analysis : Use 2D NMR (e.g., COSY, HSQC) to identify byproducts. For example, δ 2.54 ppm ( ) may indicate residual methylamine if deprotection is incomplete .
  • Solvent Artifacts : Ensure complete removal of DMF or THF (common in coupling steps) via lyophilization or repeated ether washes. Residual solvents can shift proton signals .
  • Diastereomer Formation : If unexpected peaks arise, re-examine coupling conditions (e.g., base strength, reaction time). ’s stereoselective synthesis of hydroxy esters highlights the role of chiral auxiliaries in avoiding diastereomers .

Basic: What are the primary research applications of this compound?

Answer:

  • Peptide Mimetics : The acetamido and Cbz groups make it a precursor for non-natural amino acids in peptide drug design .
  • Enzyme Substrates : Used to study esterase or protease specificity due to its labile methyl ester and stable amide bonds .
  • Chiral Intermediates : The (S)-configuration is valuable in asymmetric synthesis of bioactive molecules, as seen in ’s thioamide derivatives .

Advanced: What strategies improve yield during large-scale purification?

Answer:

  • Crystallization Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to induce crystallization. achieved 100% yield via silica gel chromatography but notes scalability challenges .
  • Continuous Chromatography : Implement simulated moving bed (SMB) systems for high-throughput reverse-phase purification .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor eluent composition and automate fraction collection.

Basic: How should the compound be stored to ensure long-term stability?

Answer:

  • Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of the methyl ester or Cbz group. (despite unreliability) aligns with standard practices for moisture-sensitive compounds .
  • Stability Monitoring : Perform periodic LCMS and NMR checks. Detect ester degradation via new peaks at δ 3.6–4.0 ppm (carboxylic acid formation) .

Advanced: How can computational methods aid in predicting reaction pathways for derivative synthesis?

Answer:

  • DFT Calculations : Model transition states for amide bond formation to predict regioselectivity. ’s InChIKey-based structural data can guide force field parameterization .
  • Retrosynthetic Tools : Platforms like Pistachio ( ) use relevance heuristics to propose feasible routes for introducing substituents (e.g., bromo or hydroxy groups) .

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